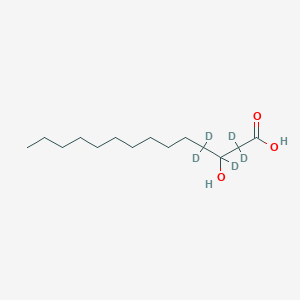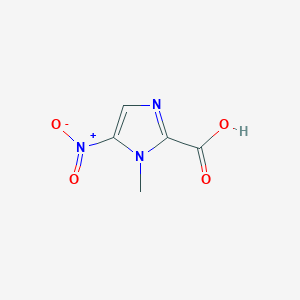
DL-3-Hydroxytetradecanoic acid-2,2,3,4,4-d5
Vue d'ensemble
Description
DL-3-Hydroxytetradecanoic acid-2,2,3,4,4-d5, also known as D3-Hydroxytetradecanoic acid, is a deuterated form of a saturated fatty acid that is commonly found in milk fat. It has been shown to have various biochemical and physiological effects, making it a subject of interest for scientific research.
Mécanisme D'action
The mechanism of action of DL-3-Hydroxytetradecanoic acid-2,2,3,4,4-d5tradecanoic acid is not yet fully understood. However, it has been suggested that it may work by modulating the immune response and reducing inflammation in the body. It may also work by inhibiting the growth of cancer cells.
Effets Biochimiques Et Physiologiques
DL-3-Hydroxytetradecanoic acid-2,2,3,4,4-d5tradecanoic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in the body, which may help reduce the risk of cardiovascular disease. It has also been shown to have anti-cancer properties and may help inhibit the growth of cancer cells. Additionally, it has been studied for its potential use as a biomarker for metabolic disorders such as diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DL-3-Hydroxytetradecanoic acid-2,2,3,4,4-d5tradecanoic acid in lab experiments is that it is a naturally occurring compound, making it easier to obtain and study. Additionally, it has been shown to have various health benefits, making it a subject of interest for scientific research. However, one limitation of using DL-3-Hydroxytetradecanoic acid-2,2,3,4,4-d5tradecanoic acid in lab experiments is that its mechanism of action is not yet fully understood, making it difficult to determine its exact effects on the body.
Orientations Futures
There are many future directions for the study of DL-3-Hydroxytetradecanoic acid-2,2,3,4,4-d5tradecanoic acid. One potential direction is the study of its use in cancer treatment. It may also be studied for its potential use as a biomarker for metabolic disorders. Additionally, further research is needed to fully understand its mechanism of action and how it affects the body.
In conclusion, DL-3-Hydroxytetradecanoic acid-2,2,3,4,4-d5tradecanoic acid is a compound that has been the subject of various scientific research studies due to its potential health benefits. It can be synthesized through various methods and has been shown to have anti-inflammatory properties, anti-cancer properties, and potential use as a biomarker for metabolic disorders. While its mechanism of action is not yet fully understood, there are many future directions for the study of DL-3-Hydroxytetradecanoic acid-2,2,3,4,4-d5tradecanoic acid.
Applications De Recherche Scientifique
DL-3-Hydroxytetradecanoic acid-2,2,3,4,4-d5tradecanoic acid has been the subject of various scientific research studies due to its potential health benefits. It has been shown to have anti-inflammatory properties and may help reduce the risk of cardiovascular disease. It has also been studied for its potential use in cancer treatment and as a biomarker for metabolic disorders.
Propriétés
IUPAC Name |
2,2,3,4,4-pentadeuterio-3-hydroxytetradecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)/i11D2,12D2,13D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRNZOYKSNPPBF-RWKHAKRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCC)C([2H])(C([2H])([2H])C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584034 | |
| Record name | 3-Hydroxy(2,2,3,4,4-~2~H_5_)tetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-3-Hydroxytetradecanoic acid-2,2,3,4,4-d5 | |
CAS RN |
284487-60-1 | |
| Record name | 3-Hydroxy(2,2,3,4,4-~2~H_5_)tetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Fluoro-4-[(4-methylphenyl)methyl]benzene](/img/structure/B1627044.png)

![2,2',2'',2'''-{(E)-Ethene-1,2-diylbis[(6-hydroxy-3,1-phenylene)methylenenitrilo]}tetraacetic acid](/img/structure/B1627046.png)

![2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B1627051.png)


![4-Hydroxy-6-[(sulfomethyl)amino]naphthalene-2-sulfonic acid](/img/structure/B1627057.png)

![5-Chlorobenzo[c]isothiazol-3-amine](/img/structure/B1627061.png)
![4-[2-(2-Methylprop-2-enoyloxy)ethoxy]benzoic acid](/img/structure/B1627062.png)
![2,8-Diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1627063.png)

